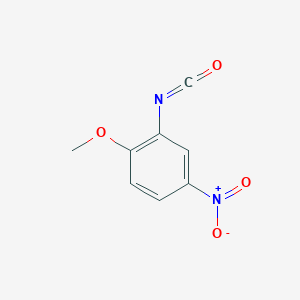

2-Isocyanato-1-methoxy-4-nitrobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-isocyanato-1-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c1-14-8-3-2-6(10(12)13)4-7(8)9-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJIZOMNHVTYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400187 | |

| Record name | 2-isocyanato-1-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59741-17-2 | |

| Record name | 2-isocyanato-1-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Advances in the Synthesis of 2 Isocyanato 1 Methoxy 4 Nitrobenzene

Phosgene-Based Synthesis Approaches

The conventional industrial route to aromatic isocyanates involves the reaction of a primary amine with phosgene (B1210022). For 2-isocyanato-1-methoxy-4-nitrobenzene, the corresponding precursor is 2-methoxy-5-nitroaniline (B165355). oakwoodchemical.comnih.gov The process is typically conducted in an inert solvent and involves the formation of a carbamoyl (B1232498) chloride intermediate, which is then thermally dehydrochlorinated to yield the isocyanate.

Optimization of Traditional Phosgenation Routes

Optimizing traditional phosgenation is critical for maximizing yield and minimizing side reactions. The reaction of 2-methoxy-5-nitroaniline with phosgene is highly exothermic and rapid, necessitating efficient mixing and temperature control to prevent the formation of undesired byproducts such as ureas and biurets. nih.gov Key parameters for optimization include reaction temperature, solvent polarity, and the molar ratio of phosgene to amine. An excess of phosgene is typically used to ensure complete conversion of the amine and to minimize the formation of amine hydrochlorides, which can precipitate and complicate the process. google.com

Table 1: Key Optimization Parameters in Traditional Phosgenation

| Parameter | Typical Conditions | Purpose of Optimization |

|---|---|---|

| Temperature | Staged: 0-50°C (carbamoyl chloride formation), then >100°C (dehydrochlorination) | Control reaction rate, prevent byproduct formation, and drive reaction to completion. |

| Solvent | Inert solvents (e.g., toluene (B28343), chlorobenzene, o-dichlorobenzene) | Dissolve reactants, aid in heat dissipation, and prevent side reactions. nih.gov |

| Phosgene Ratio | 1.1 to 1.5 molar excess relative to amine | Ensure complete conversion of the amine and minimize solid hydrochloride formation. google.com |

| Pressure | Atmospheric to moderate pressure (3-70 bar) | Maintain reactants in the liquid phase and control the removal of HCl gas. google.com |

Exploration of Liquid-Phase and Gas-Phase Phosgenation Methodologies

Phosgenation can be carried out in either the liquid or gas phase, with each method offering distinct advantages and challenges.

Liquid-Phase Phosgenation: This is the most common method for producing aromatic isocyanates. The reaction is conducted in an inert organic solvent, such as toluene or dichlorobenzene. nih.govgoogle.com This approach is well-suited for amines like 2-methoxy-5-nitroaniline, which are solid at room temperature. The process allows for good temperature control and is adaptable to various scales of production. nih.gov However, it requires significant solvent handling and recovery, contributing to operational costs and environmental concerns. fit.edu

Gas-Phase Phosgenation: In this method, the vaporized amine is reacted with gaseous phosgene at high temperatures (typically 300–400°C). nih.gov Gas-phase reactions offer several advantages, including significantly reduced solvent usage (by up to 80%), lower energy consumption (by up to 60%), and much shorter residence times. fit.eduresearchgate.net While more economical and environmentally benign for large-scale production of commodity isocyanates, this method is technologically demanding. nih.govresearchgate.net It requires rapid vaporization of the amine and precise control over residence time to prevent thermal decomposition of the reactants and products. researchgate.net

Table 2: Comparison of Liquid-Phase and Gas-Phase Phosgenation

| Feature | Liquid-Phase Phosgenation | Gas-Phase Phosgenation |

|---|---|---|

| Reaction Medium | Inert organic solvent (e.g., toluene, dichlorobenzene) | Gaseous phase, often with an inert carrier gas (e.g., nitrogen) |

| Temperature | 40 to 150°C nih.gov | 300 to 400°C nih.gov |

| Solvent Use | High | Low to none fit.edu |

| Energy Consumption | Higher | Lower (by up to 60%) fit.edu |

| Residence Time | Longer (minutes to hours) | Very short (seconds) fit.edu |

| Process Complexity | Less complex, established technology | More demanding, requires precise control |

| Byproducts | Amine hydrochlorides can precipitate | Risk of thermal decomposition products |

Non-Phosgene Synthesis Strategies for Isocyanates

The significant hazards associated with phosgene have spurred the development of alternative, "phosgene-free" routes to isocyanates. mdpi.com The most promising of these is the reductive carbonylation of nitro compounds, which allows for a more direct conversion of readily available precursors. ukessays.com

Reductive Carbonylation Pathways from Nitro Precursors

Reductive carbonylation utilizes carbon monoxide (CO) as the carbonyl source to convert a nitro group directly to an isocyanate group. For the synthesis of this compound, the logical starting material is 1-methoxy-2,4-dinitrobenzene. This approach avoids the need to first reduce the nitro group to an amine, representing a more atom-economical pathway. researchgate.net

The direct conversion of a nitroaromatic compound to an isocyanate involves reacting it with carbon monoxide at high temperature and pressure in the presence of a catalyst. researchgate.net This single-step process is an attractive alternative to phosgenation. ukessays.com

Research has focused on developing effective catalyst systems, typically based on noble metals like palladium and rhodium. osti.govresearchgate.net For dinitro compounds, palladium-based catalysts, often modified with N-donor ligands like phenanthroline, have shown promise. osti.govpsu.edu The reaction conditions are often stringent, requiring high temperatures (120-220°C) and pressures to achieve good conversion and selectivity. ukessays.comresearchgate.net The choice of catalyst and reaction conditions is crucial to minimize the formation of byproducts such as azoxybenzenes. psu.edu

Table 3: Catalytic Systems for Direct Reductive Carbonylation of Nitroaromatics

| Catalyst System | Co-catalyst/Ligand | Typical Conditions | Key Findings |

|---|---|---|---|

| Palladium (e.g., PdCl2, PdO) | N-donor ligands (e.g., phenanthroline, alkylimidazole) | 140-220°C, High CO pressure (>10 MPa) | Achieves high conversion; ligand choice is critical for selectivity. researchgate.netpsu.edu |

| Rhodium (e.g., RhH(CO)(PPh3)3) | Lewis Acids (e.g., MoCl5) | 180-200°C, High CO pressure | MoCl5 co-catalyst increases conversion and yield. researchgate.net |

| Heterogeneous Catalysts (e.g., Pd-Intermetallic) | Supported on materials like carbon or alumina (B75360) | 200-250°C, 200-300 bar CO | Offers easier catalyst separation and recycling, though turnover numbers can be low. google.com |

A widely explored non-phosgene route involves a two-step process: the formation of a carbamate (B1207046) intermediate followed by its thermal decomposition. mdpi.comresearchgate.net This pathway is often considered more practical than direct carbonylation as it can proceed under milder conditions and the intermediate carbamate is more stable and easier to purify than the target isocyanate.

Carbamate Formation: The nitro precursor, 1-methoxy-2,4-dinitrobenzene, is subjected to reductive carbonylation with carbon monoxide in the presence of an alcohol (e.g., methanol (B129727) or ethanol). Instead of isolating the highly reactive isocyanate, it is trapped in situ by the alcohol to form a stable carbamate, such as methyl N-(2-methoxy-5-nitrophenyl)carbamate. This reaction is also catalyzed by transition metal complexes, with palladium systems being particularly effective. ukessays.compsu.edu The presence of an acidic co-catalyst can significantly enhance both the rate and selectivity of the conversion of dinitro compounds to their corresponding dicarbamates. osti.govpsu.edu

Thermal Decomposition: The purified carbamate is then heated, a process known as thermal cracking or thermolysis, to yield the desired this compound and the alcohol, which can be recovered and reused. mdpi.comnih.gov This decomposition is an endothermic process and typically requires high temperatures (often >150°C). nih.gov The reaction can be performed without a catalyst, but various catalysts, such as metal oxides (ZnO, Bi2O3) or clays (B1170129) (montmorillonite K-10), can be employed to lower the required decomposition temperature and improve selectivity. researchgate.netnih.gov

This two-step approach decouples the complex reductive carbonylation from the final product formation, allowing for optimization of each stage independently and potentially leading to a higher purity final product. google.com

Amination and Subsequent Isocyanate Formation Routes

A primary route to this compound involves the initial synthesis of its corresponding amine precursor, 2-amino-1-methoxy-4-nitrobenzene, followed by conversion to the isocyanate. The amination is typically achieved through the reduction of a dinitro precursor or the nucleophilic substitution of a suitable leaving group on the benzene (B151609) ring.

Once the amine is obtained, the classical approach for isocyanate formation has been the use of phosgene (COCl₂). However, due to the extreme toxicity of phosgene, significant efforts have been directed towards finding safer alternatives. One such alternative is the use of bis(trichloromethyl)carbonate, also known as triphosgene (B27547), a solid and therefore safer phosgene substitute. The reaction of 2-amino-1-methoxy-4-nitrobenzene with triphosgene, typically in the presence of a base, yields the desired isocyanate. This method avoids the handling of gaseous phosgene, mitigating safety concerns. google.com

Another route involves the reaction of the amine with a chloroformate ester, such as ethyl chloroformate, to form a carbamate, which is then thermally or catalytically decomposed to the isocyanate. This two-step process offers a controlled and often higher-yielding alternative to direct phosgenation.

The following table summarizes common reagents for the conversion of 2-amino-1-methoxy-4-nitrobenzene to its isocyanate.

| Reagent | Description | Key Advantages |

| Phosgene (COCl₂) | Traditional and highly reactive reagent for isocyanate synthesis. | High reactivity and efficiency. |

| Bis(trichloromethyl)carbonate (Triphosgene) | A solid, safer substitute for phosgene. | Reduced handling hazards compared to gaseous phosgene. google.com |

| Diphenyl Carbonate | A non-phosgene reagent that reacts with amines at high temperatures. | Avoids the use of highly toxic phosgene. |

| N,N'-Carbonyldiimidazole (CDI) | A mild and selective reagent for isocyanate synthesis. | High selectivity and mild reaction conditions. |

Alternative Green Chemistry Approaches for Isocyanate Generation

The principles of green chemistry have driven the development of more sustainable methods for isocyanate synthesis, aiming to reduce the use of hazardous materials and minimize waste. For the synthesis of this compound, several phosgene-free routes are being explored.

One promising approach is the reductive carbonylation of the corresponding nitro compound, 1-methoxy-2,4-dinitrobenzene. This reaction, often catalyzed by transition metal complexes, utilizes carbon monoxide as the carbonyl source to directly convert the nitro group to an isocyanate group. nih.govacs.org This method is atom-economical and avoids the use of phosgene.

Another green alternative involves the use of dimethyl carbonate (DMC) as a non-toxic carbonylating agent. The reaction of 2-amino-1-methoxy-4-nitrobenzene with DMC can produce the corresponding methyl carbamate, which upon thermal decomposition, yields the desired isocyanate. nih.gov The urea (B33335) method, where the amine reacts with urea to form a carbamate that is subsequently pyrolyzed, also represents a greener pathway. nih.govresearchgate.net

The Curtius rearrangement of an acyl azide (B81097), derived from the corresponding carboxylic acid, is another phosgene-free method. This pathway offers a controlled and often high-yielding route to the isocyanate. nih.gov The use of 3-substituted dioxazolones as isocyanate surrogates that generate isocyanates in situ under mild heating also presents a benign synthesis route. tandfonline.com

| Green Chemistry Approach | Description | Advantages |

| Reductive Carbonylation | Direct conversion of a nitro group to an isocyanate using CO and a catalyst. nih.govacs.org | Atom-economical, avoids phosgene. researchgate.net |

| Dimethyl Carbonate (DMC) Method | Use of non-toxic DMC as a carbonylating agent to form a carbamate intermediate. nih.gov | Phosgene-free, environmentally benign reagent. |

| Urea Method | Reaction of the amine with urea followed by thermal decomposition of the resulting carbamate. nih.govresearchgate.net | Utilizes inexpensive and safe starting materials. |

| Curtius Rearrangement | Thermal or photochemical rearrangement of an acyl azide to an isocyanate. nih.gov | Phosgene-free, controlled synthesis. purpatents.com |

| Dioxazolone Surrogates | In situ generation of isocyanates from 3-substituted dioxazolones under mild conditions. tandfonline.com | Avoids isolation of reactive isocyanates. |

Multi-Step Synthetic Sequences and Precursor Functionalization

The synthesis of this compound often involves a multi-step sequence that requires careful control of regioselectivity to introduce the necessary functional groups onto the benzene ring in the correct positions.

A plausible synthetic route starts with a readily available substituted benzene. For instance, the nitration of anisole (B1667542) (methoxybenzene) is a key step. The methoxy (B1213986) group is an activating, ortho-, para-directing group. libretexts.org Therefore, the nitration of anisole typically yields a mixture of ortho- and para-nitroanisole. frontiersin.org To achieve the desired 2,4-disubstitution pattern, separation of the isomers is necessary.

Alternatively, starting with a dinitro-substituted precursor and selectively introducing the methoxy group can be another strategy. The regioselectivity of nucleophilic aromatic substitution is governed by the electron-withdrawing nature of the nitro groups, which activate the ring towards nucleophilic attack.

Computational studies, such as Density Functional Theory (DFT) analysis, have been employed to understand and predict the regioselectivity in the nitration of substituted benzenes, aiding in the optimization of reaction conditions to favor the desired isomer. nih.gov The choice of nitrating agent and reaction conditions can significantly influence the ortho/para isomer ratio. frontiersin.org

The final step in the synthesis is the controlled introduction of the isocyanate group. As discussed, this is typically achieved from the corresponding amine, 2-amino-1-methoxy-4-nitrobenzene. The choice of method for this conversion is critical to avoid side reactions involving the other functional groups present in the molecule, namely the methoxy and nitro groups.

The use of phosgene substitutes like triphosgene offers better control and safety. google.com The Curtius rearrangement provides another controlled method, proceeding through a well-defined acyl azide intermediate. nih.gov The key challenge is to ensure that the reaction conditions for isocyanate formation are compatible with the electron-withdrawing nitro group and the electron-donating methoxy group, preventing unwanted side reactions or degradation of the molecule.

Catalytic Systems in Isocyanate Synthesis

Catalysis plays a crucial role in developing efficient and sustainable methods for the synthesis of this compound, particularly in phosgene-free routes.

Both homogeneous and heterogeneous catalysts have been developed for the synthesis of aryl isocyanates. In the context of reductive carbonylation of nitroaromatic compounds, homogeneous catalysts based on transition metals such as palladium, rhodium, and ruthenium have shown significant activity. nih.govacs.org These catalysts, often complexed with specific ligands, can facilitate the reaction under milder conditions and with higher selectivity. However, the separation and recycling of homogeneous catalysts can be challenging. nih.gov

To address this issue, research has focused on the development of heterogeneous catalysts. These catalysts, where the active metal species are supported on a solid material like alumina, silica (B1680970), or carbon, offer the advantage of easy separation from the reaction mixture and potential for reuse. google.com For the direct carbonylation of nitroaromatic compounds, heterogeneous catalysts comprising palladium and other metals on various supports have been investigated. google.com The development of robust and highly active heterogeneous catalysts is a key area of research for the industrial-scale production of isocyanates via greener routes. google.com The choice between homogeneous and heterogeneous systems often involves a trade-off between activity, selectivity, and catalyst recyclability. rsc.org

Mechanistic Studies of Catalyzed Isocyanate Formation

The industrial synthesis of aromatic isocyanates has traditionally relied on the use of phosgene, a highly toxic and corrosive chemical. nwo.nlnih.gov Growing safety and environmental concerns have spurred significant research into phosgene-free catalytic routes. nwo.nlresearchgate.net For this compound, the most promising alternative is the catalytic reductive carbonylation of the corresponding nitroaromatic precursor. researchgate.net This approach involves reacting the nitro compound with carbon monoxide (CO) in the presence of a transition metal catalyst. Mechanistic studies have revealed two primary pathways for this transformation: direct carbonylation and indirect, or two-step, carbonylation. nih.govuniversiteitleiden.nl

The catalytic systems for these reactions are predominantly based on Group VIII transition metals, with palladium and rhodium complexes being the most extensively investigated. researchgate.net The mechanism can be complex, and different pathways may be active depending on the specific catalyst, ligands, and reaction conditions employed. universiteitleiden.nl

Direct Carbonylation Pathway

Ar-NO₂ + 3 CO → Ar-NCO + 2 CO₂

This process, while being the most concise route, often requires forcing conditions such as high temperatures and pressures, which can lead to the oligomerization of the highly reactive isocyanate product. nih.govresearchgate.net The proposed mechanism generally involves the formation of a metal-nitrenoid intermediate. The catalytic cycle is thought to proceed through the following key steps:

Coordination: The nitroaromatic substrate coordinates to the active metal center of the catalyst.

Reduction: The coordinated nitro group is deoxygenated by CO, forming a metal-nitrenoid complex and releasing CO₂.

CO Insertion: A molecule of carbon monoxide inserts into the metal-nitrogen bond of the nitrenoid intermediate.

Product Release: The resulting isocyanate molecule is released from the coordination sphere, regenerating the active catalyst for the next cycle.

Indirect Carbonylation Pathway

The indirect pathway circumvents the harsh conditions of the direct method by proceeding through a stable carbamate intermediate. universiteitleiden.nl This is typically a two-step process:

Carbamate Formation: The nitroaromatic compound is reductively carbonylated in the presence of an alcohol (e.g., methanol, ethanol). This produces a stable N-aryl carbamate.

Thermal Decomposition: The isolated carbamate is then subjected to thermal cracking, which yields the final isocyanate product and regenerates the alcohol, allowing for its recycling. universiteitleiden.nl

This method is often preferred because the milder conditions for the initial carbonylation step minimize the formation of byproducts like ureas and azoxybenzenes, leading to higher selectivity for the desired intermediate. researchgate.netuniversiteitleiden.nl The mechanistic understanding of the initial carbamate formation follows a similar path to direct carbonylation, with the key difference being the final step where the alcohol traps the isocyanate intermediate as it is formed.

Below is a comparative overview of the two primary catalytic pathways.

| Feature | Direct Carbonylation | Indirect Carbonylation |

|---|---|---|

| Number of Steps | One | Two (Carbamate formation, then thermal decomposition) |

| Key Intermediate | Metal-Nitrenoid Complex | N-Aryl Carbamate |

| Reaction Conditions | High Temperature and Pressure | Milder conditions for carbonylation; thermal step required |

| Primary Advantage | Process conciseness (single step) nih.gov | Higher selectivity, avoids isocyanate oligomerization researchgate.netuniversiteitleiden.nl |

| Primary Disadvantage | Potential for byproduct formation (oligomers) researchgate.net | Requires an additional process step (decomposition) |

Catalytic Systems and Mechanistic Intermediates

The choice of catalyst and associated ligands is critical in determining the efficiency and selectivity of the isocyanate formation. Palladium-based systems, often activated by ligands such as 1,10-phenanthroline (B135089) or various phosphines, are among the most effective for the indirect carbonylation to form carbamates. universiteitleiden.nlacs.org Research has also explored heterogeneous multi-metallic catalysts for direct carbonylation, aiming to combine the functions of nitro group reduction and carbonylation into a single, robust catalytic material. google.com

The table below summarizes key catalyst types and the intermediates that have been proposed in mechanistic studies of these transformations.

| Catalyst System | Typical Pathway | Proposed Key Intermediate(s) | Reference |

|---|---|---|---|

| Palladium Complexes (e.g., PdI₂) with N-donor ligands (e.g., phenanthroline) | Indirect (Carbamate Formation) | Palladium-nitrenoid complex, carbamoylpalladium species | researchgate.netuniversiteitleiden.nlmdpi.com |

| Rhodium Complexes | Direct & Indirect | Rhodium-nitrene complex | researchgate.net |

| Multi-metallic Heterogeneous Catalysts (e.g., Pd-Sn, Pt-Sn) | Direct | Surface-adsorbed nitrene or nitroso species | google.com |

| Metallic Porphyrins (e.g., Palladium tetraphenylporphyrin) | Direct | Metal-porphyrin-nitrene complex | google.com |

Advanced Reaction Chemistry and Mechanistic Investigations of 2 Isocyanato 1 Methoxy 4 Nitrobenzene

Elucidation of Isocyanate Group Reactivity

The isocyanate (–N=C=O) group is a heterocumulene with a highly electrophilic central carbon atom, making it susceptible to attack by a wide array of nucleophiles. This reactivity is the foundation for its utility in synthesizing a diverse range of organic compounds and polymers.

The primary reaction pathway for the isocyanate group involves nucleophilic addition across the C=N double bond. The specific product formed is dependent on the nature of the nucleophile employed. For 2-isocyanato-1-methoxy-4-nitrobenzene, these reactions proceed readily, yielding a variety of derivatives.

Reaction with Alcohols: In the presence of an alcohol (R'OH), the isocyanate group undergoes addition to form a urethane (B1682113) (or carbamate). This reaction is often catalyzed by tertiary amines or organometallic compounds.

Reaction with Amines: Primary or secondary amines (R'NH₂ or R'₂NH) react rapidly with the isocyanate to produce substituted ureas. This reaction is typically faster than the reaction with alcohols.

Reaction with Water: The reaction with water initially forms an unstable carbamic acid, which then undergoes decarboxylation to yield the corresponding amine, 2-amino-1-methoxy-4-nitrobenzene, and carbon dioxide gas.

Table 1: Products from Nucleophilic Addition to this compound

| Nucleophile | Reagent Class | Product Class | Specific Product Example |

| R'-OH | Alcohol | Urethane | Methyl (2-methoxy-5-nitrophenyl)carbamate |

| R'-NH₂ | Primary Amine | Substituted Urea (B33335) | 1-(2-methoxy-5-nitrophenyl)-3-phenylurea |

| H₂O | Water | Carbamic Acid (unstable) -> Amine | 2-Amino-1-methoxy-4-nitrobenzene |

As a monofunctional isocyanate, this compound cannot undergo self-polymerization to form long polymer chains in the manner of diisocyanates. However, it plays a crucial role in controlling macromolecular architecture, primarily as an end-capping agent. researchgate.netalfachemch.com In polycondensation reactions, such as the formation of polyurethanes or polyesters, active end-groups like hydroxyl or amino groups persist on the polymer chains. google.com The introduction of this compound allows for the termination of these chains. alfachemch.comgoogle.com

This "end-capping" is achieved by reacting the terminal active groups of the polymer with the isocyanate. researchgate.netalfachemch.com This process is vital for several reasons:

It stabilizes the polymer by eliminating reactive end-groups that could lead to degradation or unwanted side reactions. alfachemch.com

It allows for precise control over the molecular weight of the polymer.

It introduces the specific functionalities of the capping agent (in this case, the methoxy (B1213986) and nitro groups) onto the polymer chain ends, thereby modifying the surface properties or reactivity of the final material.

The use of blocked isocyanates, where the isocyanate's reactivity is temporarily suppressed by a protecting group, also allows for controlled polymerization. The reactivity can be restored, often by thermal deprotection, at a desired stage. usm.eduusm.edu

Isocyanates are known to participate in various cycloaddition reactions, serving as versatile synthons for the creation of heterocyclic frameworks. nih.govacs.org These pericyclic reactions provide efficient routes to complex cyclic molecules.

[2+2] Cycloaddition: Aryl isocyanates can react with electron-rich alkenes in a [2+2] cycloaddition to form β-lactams (2-azetidinones). researchtrends.netnih.gov The reaction mechanism can be either a concerted pathway or a stepwise process involving a zwitterionic intermediate, depending on the electronic nature of the alkene. researchtrends.net

[4+2] Cycloaddition (Hetero-Diels-Alder): Isocyanates can function as dienophiles in hetero-Diels-Alder reactions with 1,3-dienes. psu.eduresearchgate.net For instance, reaction with an azadiene can lead to the formation of six-membered nitrogen-containing heterocycles. psu.edunih.gov The regioselectivity and stereoselectivity of these reactions are governed by frontier molecular orbital interactions. nih.gov

[2+2+2] Cycloaddition: In the presence of transition metal catalysts, such as rhodium(I) or nickel(0), isocyanates can undergo [2+2+2] cycloaddition with molecules like alkynes and allenes to construct more complex heterocyclic systems, such as indolizinones, quinolizinones, or dihydropyrimidine-2,4-diones. nih.govacs.orgresearchgate.net

Transformations Involving the Nitro Group

The nitro group (–NO₂) is a powerful functional group that significantly directs the reactivity of the molecule. Its strong electron-withdrawing nature deactivates the aromatic ring toward electrophilic attack but activates it for nucleophilic substitution. Furthermore, the nitro group itself is readily transformed into other nitrogen-containing functionalities.

One of the most important transformations of the nitro group is its reduction to an amino group (–NH₂). For a multifunctional molecule like this compound, the key challenge is the selective reduction of the nitro group without affecting the highly reactive isocyanate group. Various chemoselective reduction methods have been developed to achieve this.

These methods often employ specific reagents that can reduce the nitro group under mild conditions that leave the isocyanate intact. Such reagents include:

Catalytic hydrogenation using specific catalysts (e.g., platinum, palladium) under controlled conditions.

Metal-hydride reagents, such as sodium borohydride, in combination with transition metal complexes.

Transfer hydrogenation using hydrogen donors like hydrazine (B178648) in the presence of a metal catalyst.

The successful reduction yields 4-amino-2-isocyanato-1-methoxybenzene, a valuable bifunctional monomer. This product contains both a nucleophilic amine group and an electrophilic isocyanate group, making it a key building block for the synthesis of polymers like polyureas and other complex heterocyclic derivatives.

Table 2: Representative Methods for Selective Nitro Group Reduction

| Reagent System | Conditions | Key Feature |

| H₂ / PtO₂ | Low pressure, controlled temperature | Classic method, catalyst choice is critical for selectivity. |

| NaBH₄ / Ni(PPh₃)₄ | Room temperature, EtOH solvent | Mild conditions, avoids harsh reagents. researchgate.net |

| Hydrazine glyoxylate (B1226380) / Zn or Mg powder | Room temperature | Avoids expensive precious metal catalysts. |

The nitro group exerts a profound electronic influence on the aromatic ring of this compound.

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group due to its powerful electron-withdrawing nature (both by induction and resonance). msu.edu This significantly reduces the nucleophilicity of the benzene (B151609) ring, making electrophilic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions) much more difficult compared to unsubstituted benzene. masterorganicchemistry.com The nitro group acts as a meta-director. chemguide.co.uk However, the molecule also contains a methoxy group, which is a strong activating, ortho, para-director. The directing effects of these groups are in opposition. Given the positions of the existing substituents, any incoming electrophile would be directed by the methoxy group to positions 4 and 6 (para and ortho, respectively) and by the nitro group to position 3 and 5 (meta). The powerful deactivating effect of the nitro group generally dominates, making further electrophilic substitution challenging.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing character of the nitro group activates the aromatic ring toward nucleophilic aromatic substitution. stackexchange.comprutor.ai It stabilizes the negative charge in the Meisenheimer complex intermediate, particularly when the attack occurs at positions ortho or para to the nitro group. In this compound, the positions ortho (position 3) and para (position 6, which is occupied) to the nitro group are activated. This makes the molecule susceptible to the displacement of a suitable leaving group by a strong nucleophile, should one be present on the ring. aklectures.com

Chemistry of the Methoxy Substituent

The methoxy group (-OCH₃), typically an electron-donating substituent, exhibits unique reactivity in this molecule due to the powerful electron-withdrawing effects of the adjacent isocyanate and para-nitro groups. This electronic environment significantly influences its stability and susceptibility to cleavage.

The primary functional group interconversion involving the methoxy substituent in such an electron-deficient aromatic system is its cleavage, or O-demethylation, to yield a phenolic hydroxyl group. This transformation is a critical step in the derivatization of the molecule.

O-Demethylation Reactions: Aryl methyl ethers are generally stable, but their cleavage is facilitated when the aromatic ring is substituted with strong electron-withdrawing groups. In the case of this compound, the methoxy group is positioned ortho to the isocyanate and para to the nitro group, making the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. This process, a form of nucleophilic aromatic substitution (SNAr) where the methoxy group acts as the leaving group, can be achieved using various reagents.

Common reagents for the demethylation of activated aryl ethers include strong nucleophiles and Lewis acids. For instance, studies on analogous compounds like 2,4-dimethoxynitrobenzene have shown that an alkoxy group can be displaced by another nucleophile. nih.govbwise.kr In a process known as transetherification, treatment with sodium t-butoxide resulted in the selective displacement of the ortho-methoxy group. bwise.kr This suggests that this compound would be highly reactive towards strong nucleophiles, leading to the cleavage of the C-O bond.

The table below summarizes potential reagents for the O-demethylation of electron-deficient aryl ethers, which could be applicable to this compound.

| Reagent Class | Specific Examples | General Conditions |

| Lewis Acids | Boron tribromide (BBr₃), Aluminum chloride (AlCl₃) | Typically in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures. |

| Strong Nucleophiles | Thiolates (e.g., Sodium ethanethiolate), Iodide ions (e.g., Trimethylsilyl iodide) | Often requires elevated temperatures in polar aprotic solvents like DMF or NMP. |

| Strong Bases | Sodium t-butoxide (NaOtBu) | Can facilitate SNAr-type displacement, especially under microwave irradiation. bwise.kr |

The presence of the isocyanate group adds a layer of complexity, as it is also highly reactive towards many of the nucleophiles used for demethylation. Therefore, achieving selective O-demethylation would require careful selection of reagents and reaction conditions, or protection of the isocyanate group prior to the cleavage reaction.

Aromatic Ring Chemistry and Directed Reactivity

The substitution pattern on the benzene ring of this compound creates a complex electronic landscape that dictates the regiochemical outcome of further substitution reactions. The combined directing effects of the methoxy, nitro, and isocyanato groups determine the positions susceptible to either electrophilic or nucleophilic attack.

Electrophilic Aromatic Substitution (EAS): The aromatic ring in this compound is significantly deactivated towards electrophilic attack due to the presence of two powerful electron-withdrawing groups, the nitro (-NO₂) and isocyanato (-NCO) groups. However, the methoxy (-OCH₃) group is a strong activating group. In polysubstituted benzenes, the directing effect is generally controlled by the most powerful activating group. stackexchange.comreddit.com

The directing effects of the individual substituents are as follows:

-OCH₃ (Methoxy): Strongly activating, ortho, para-director.

-NO₂ (Nitro): Strongly deactivating, meta-director. masterorganicchemistry.com

-NCO (Isocyanato): Deactivating, generally considered an ortho, para-director due to the lone pair on the nitrogen atom, though its deactivating nature is dominant.

Nucleophilic Aromatic Substitution (SNAr): The presence of strong electron-withdrawing groups, particularly the nitro group, makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution. nih.govyoutube.com These reactions proceed via an addition-elimination mechanism, involving a resonance-stabilized negative intermediate known as a Meisenheimer complex.

The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the C1 (bearing the methoxy group) and C3 positions are ortho to the nitro group. A nucleophile could potentially attack these positions.

Attack at C1: This would lead to the displacement of the methoxy group (as discussed in section 3.3.1). This is a plausible pathway, as methoxide (B1231860) is a viable leaving group in highly activated systems. bwise.kr

Attack at C3: This would involve the displacement of a hydride ion (H⁻), which is generally a very poor leaving group. Such reactions, known as SNAr-H, typically require an oxidizing agent to facilitate the final elimination step.

Research on 2,4-dinitrobenzene derivatives shows that leaving group mobility is a key factor. semanticscholar.orgresearchgate.net In this compound, the methoxy group at C1 is the most likely leaving group in an SNAr reaction.

While rearrangements like the Curtius and Hofmann reactions are used to synthesize aryl isocyanates from carboxylic acid derivatives, bdu.ac.inwikipedia.orgmasterorganicchemistry.com the isocyanate group itself is relatively stable towards thermal intramolecular rearrangement. However, aryl isocyanates can participate in certain classes of reactions that involve structural reorganization, particularly under photochemical conditions.

The chemistry of the isocyanate group is dominated by its high electrophilicity at the central carbon atom, making it prone to addition reactions with nucleophiles. wikipedia.org Rearrangements involving the aromatic ring substituents are more likely to be induced by the specific electronic properties of the nitro group. For example, nitro-aromatic compounds are known to undergo photochemical rearrangements. researchgate.net The perpendicular orientation of a nitro group relative to the aromatic ring, which can be caused by steric hindrance, has been proposed to lead to rearrangement pathways rather than oxidation of the aromatic ring upon irradiation. researchgate.net Given the substitution pattern of this compound, such photochemical pathways could potentially lead to complex structural reorganizations.

Additionally, theoretical studies have explored rearrangements of related structures, such as the conversion of acyl thiocyanates to isothiocyanates, which proceed through a concerted transition state. acs.org While not a direct rearrangement of the aryl isocyanate itself, this illustrates the potential for rearrangement in related functional groups.

Computational Probes into Reaction Mechanisms and Transition States

Due to the reactive and potentially hazardous nature of isocyanates, computational chemistry provides a powerful tool for investigating their reaction mechanisms and the structures of transient species like transition states. Density Functional Theory (DFT) is a commonly employed method for such studies. researchgate.net

Modeling Substitution Reactions: DFT calculations can be used to model both electrophilic and nucleophilic aromatic substitution reactions on this compound. By calculating the energies of the intermediate Meisenheimer or Wheland complexes for different attack positions, the regioselectivity directed by the substituent groups can be predicted and rationalized. Fukui indices and Molecular Electrostatic Potential (MESP) maps can identify the most electrophilic and nucleophilic sites on the molecule, predicting where reactions are most likely to occur. researchgate.net For example, DFT studies on nitro-substituted aromatics have been used to investigate their reactivity with nucleophiles and the role of the nitro group in stabilizing transition states. mdpi.com

Transition State Analysis of Isocyanate Reactions: Computational studies have provided detailed insights into the mechanisms of reactions involving the isocyanate group. For instance, the catalyst-free reaction between phenyl isocyanate and methanol (B129727) to form a urethane has been modeled computationally. These studies optimize the geometries of the reactants, the transition state (TS), and the product, providing key energetic information like the activation energy barrier. mdpi.com The transition state for this reaction involves the simultaneous formation of the N-H and C-O bonds.

The table below presents calculated energy barriers for a model reaction, illustrating the type of data obtained from computational studies.

Table: Calculated Energetic Data for Phenyl Isocyanate + Methanol Reaction (Data adapted from a representative computational study) mdpi.com

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (Phenyl Isocyanate + Methanol) | 0.0 |

| RC | Reactant Complex | -3.5 |

| TS | Transition State | +25.7 |

| P | Product (Methyl N-phenylcarbamate) | -18.2 |

Such computational analyses can be extended to this compound to understand how the methoxy and nitro substituents affect the activation barrier and mechanism of its reactions with various nucleophiles, such as alcohols or amines. rsc.orgnih.gov These studies are crucial for predicting reactivity, understanding catalytic effects, and designing synthetic pathways. rsc.orgchemrxiv.org

Theoretical and Computational Chemistry of 2 Isocyanato 1 Methoxy 4 Nitrobenzene

Quantum Mechanical Studies of Molecular Structure and Electronic Distribution

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, providing a detailed description of its geometry and the distribution of electrons. These studies, typically employing methods like Hartree-Fock or post-Hartree-Fock methods, can predict bond lengths, bond angles, and dihedral angles with high accuracy. For 2-isocyanato-1-methoxy-4-nitrobenzene, these calculations would reveal the spatial arrangement of its constituent atoms, influenced by the electronic effects of the isocyanate (-NCO), methoxy (B1213986) (-OCH3), and nitro (-NO2) groups.

Table 1: Predicted Geometrical Parameters of this compound (Illustrative)

| Parameter | Predicted Value |

| C-N (Isocyanate) Bond Length | ~1.17 Å |

| N=C (Isocyanate) Bond Length | ~1.21 Å |

| C-O (Methoxy) Bond Length | ~1.36 Å |

| C-N (Nitro) Bond Length | ~1.49 Å |

| C-C (Aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| C-N=C Angle | ~175° |

| C-O-C Angle | ~118° |

| O-N-O Angle | ~125° |

| Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups. |

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting the reactivity of molecules. researchgate.net By calculating the electronic density, DFT can provide various reactivity descriptors. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. chalcogen.ro

Another important DFT-derived concept is the Fukui function, which identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. mdpi.comscholarsresearchlibrary.com For this compound, the Fukui function would likely indicate that the carbon atom of the isocyanate group is a primary site for nucleophilic attack, while the aromatic ring positions ortho and para to the electron-donating methoxy group (and not occupied by the nitro group) would be more susceptible to electrophilic attack.

Table 2: Predicted DFT Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Predicted Value |

| HOMO Energy | ~ -7.5 eV |

| LUMO Energy | ~ -2.0 eV |

| HOMO-LUMO Gap | ~ 5.5 eV |

| Electronegativity (χ) | ~ 4.75 eV |

| Chemical Hardness (η) | ~ 2.75 eV |

| Electrophilicity Index (ω) | ~ 4.1 eV |

| Note: These values are illustrative and based on calculations for similarly substituted aromatic compounds. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how molecules interact with each other and with their environment over time. mdpi.com For this compound, MD simulations can be used to study its behavior in different solvents, predicting its solvation properties and the nature of intermolecular forces.

The polar nitro and isocyanate groups, along with the methoxy group, would allow for a range of intermolecular interactions, including dipole-dipole interactions and van der Waals forces. In a polar solvent like water or ethanol, hydrogen bonding between the solvent and the oxygen atoms of the nitro and methoxy groups, as well as the nitrogen of the isocyanate group, would be expected. In nonpolar solvents, dispersion forces would be the dominant intermolecular interaction.

MD simulations can also provide insights into the conformational flexibility of the molecule, such as the rotation of the methoxy and nitro groups relative to the benzene (B151609) ring. These simulations are crucial for understanding how the molecule behaves in a condensed phase, which is essential for predicting its physical properties and its interactions in a biological or material science context. While specific MD studies on this molecule are not available, research on related compounds like o-methoxy nitrobenzene (B124822) has explored its intermolecular attractions. niscpr.res.in

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry is widely used to predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. For this compound, characteristic vibrational modes would include the asymmetric and symmetric stretching of the N=C=O group, the N-O stretching of the nitro group, the C-O stretching of the methoxy group, and various aromatic C-H and C=C vibrations. While experimental spectra for the target molecule are not readily found in public databases, the NIST Chemistry WebBook provides IR spectra for related compounds like 2-chloro-1-methoxy-4-nitrobenzene, which can serve as a basis for comparison with theoretical predictions. nist.gov

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. github.io The predicted 1H and 13C NMR spectra would show distinct signals for each unique proton and carbon atom in this compound, influenced by the electronic environment created by the different functional groups. Comparing these predicted spectra with experimental data, when available, is a powerful method for structural elucidation. researchgate.net

Table 3: Predicted Characteristic IR Frequencies for this compound (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Isocyanate (-NCO) | Asymmetric Stretch | ~2250 - 2280 |

| Nitro (-NO2) | Asymmetric Stretch | ~1520 - 1560 |

| Nitro (-NO2) | Symmetric Stretch | ~1340 - 1370 |

| Methoxy (-OCH3) | C-O Stretch | ~1250 - 1280 |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 |

| Note: These are illustrative frequency ranges based on typical values for these functional groups. |

Sophisticated Analytical Methodologies for Characterization and Purity Assessment

Advanced Spectroscopic Characterization Techniques

Spectroscopy offers a powerful, non-destructive means to probe the molecular structure of 2-Isocyanato-1-methoxy-4-nitrobenzene. Each technique provides unique insights into the compound's functional groups, connectivity, and electronic properties.

High-Resolution NMR spectroscopy is indispensable for determining the precise arrangement of atoms within the molecule. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and methoxy (B1213986) protons. Based on analysis of the closely related compound, 2-chloro-1-methoxy-4-nitrobenzene, a predictable pattern of signals can be anticipated. chemicalbook.comchegg.com The electron-withdrawing nature of the nitro and isocyanate groups significantly influences the chemical shifts of the aromatic protons, moving them downfield.

The anticipated signals would include:

A singlet for the methoxy (-OCH₃) protons.

Three signals for the aromatic protons on the benzene (B151609) ring, exhibiting coupling patterns (doublets and doublets of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.

| Predicted ¹H NMR Data for this compound | |

| Proton Assignment | Predicted Chemical Shift (ppm) |

| -OCH₃ | ~4.0 |

| Aromatic H (adjacent to -NCO) | ~7.1 - 7.3 |

| Aromatic H (adjacent to -NO₂) | ~8.2 - 8.4 |

| Aromatic H (ortho to -NO₂) | ~8.3 - 8.5 |

Note: Predicted values are based on data for analogous compounds like 2-chloro-1-methoxy-4-nitrobenzene and are subject to the specific electronic influence of the isocyanate group. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each unique carbon atom in the molecule, including the methoxy carbon, the six aromatic carbons, and the highly deshielded carbon of the isocyanate group.

Mass spectrometry is a critical tool for determining the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₈H₆N₂O₄. The monoisotopic mass of this compound is 194.0328 Da. uni.lu

Electron ionization (EI) mass spectrometry would likely reveal a prominent molecular ion peak (M⁺) and a series of characteristic fragment ions resulting from the cleavage of the molecule's functional groups. Analysis of related nitroaromatic compounds suggests potential fragmentation pathways. rsc.orgmassbank.eu

| Predicted Mass Spectrometry Data for this compound | |

| Ion | Predicted m/z |

| [M]⁺ | 194 |

| [M-NCO]⁺ | 152 |

| [M-NO₂]⁺ | 148 |

| [M-OCH₃]⁺ | 163 |

Note: The predicted fragmentation is based on common fragmentation patterns of aromatic nitro compounds and isocyanates.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺, aiding in identification in liquid chromatography-mass spectrometry (LC-MS) analyses. uni.lu

Vibrational spectroscopy techniques like IR and Raman are exceptionally useful for identifying the specific functional groups present in this compound. Each functional group has characteristic vibrational frequencies.

The IR spectrum is expected to be dominated by several strong absorption bands:

Isocyanate (-N=C=O): A very strong and sharp absorption band around 2250-2275 cm⁻¹ is the hallmark of the isocyanate group. researchgate.net

Nitro (-NO₂): Two strong bands corresponding to the asymmetric (~1520-1560 cm⁻¹) and symmetric (~1345-1385 cm⁻¹) stretching vibrations of the nitro group. nist.gov

Methoxy (-OCH₃) and Aromatic Ring: C-O stretching vibrations for the ether linkage, C=C stretching bands for the aromatic ring, and C-H stretching and bending vibrations. researchgate.netnist.gov

| Characteristic IR Absorption Frequencies | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Isocyanate (-NCO) | 2250 - 2275 |

| Nitro (-NO₂) | 1520 - 1560 |

| Nitro (-NO₂) | 1345 - 1385 |

| Aromatic C=C | 1450 - 1600 |

| Aryl Ether (C-O) | 1230 - 1270 |

Note: Wavenumbers are based on typical ranges for these functional groups and data from analogous structures. researchgate.netnist.gov

UV-Vis spectroscopy provides information about the conjugated electronic system of the molecule. Aromatic nitro compounds are known to absorb UV radiation, leading to characteristic π → π* and n → π* electronic transitions. researchgate.net The spectrum of this compound is expected to show strong absorbance in the UV region, which is useful for quantitative analysis, such as in HPLC detection. The presence of the nitro group and the benzene ring creates a conjugated system that absorbs light at wavelengths greater than 290 nm. researchgate.netnist.gov

Chromatographic Separation and Detection Methods

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and degradation products, thereby allowing for accurate purity assessment.

HPLC is the premier technique for determining the purity of this compound. A robust method can be developed to separate the target compound from any impurities.

A typical approach would involve reversed-phase HPLC (RP-HPLC). The key parameters for method development include:

Stationary Phase: A C18 column is a common and effective starting point for the separation of moderately polar aromatic compounds. lcms.cz

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as water with a small amount of formic acid for MS compatibility) is generally effective. lcms.czsielc.com A scouting gradient, for example from 5% to 95% acetonitrile, can be used to determine the approximate elution conditions. lcms.cz

Detection: Given the compound's strong UV absorbance from the nitroaromatic chromophore, a UV detector set at a wavelength of maximum absorbance (λmax) would provide high sensitivity. researchgate.net

| Example HPLC Method Parameters | |

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at λmax |

| Column Temperature | 30 °C |

Note: This represents a starting point for method development and would require optimization for the specific impurity profile. lcms.czsielc.com

Gas Chromatography (GC) for Volatile Products and Impurities

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and thermally stable compounds. chemijournal.com It is particularly well-suited for assessing the purity of this compound by detecting volatile impurities that may be present from its synthesis, such as residual solvents or unreacted starting materials. youtube.com The technique separates components of a mixture based on their differential partitioning between a stationary phase within a capillary column and a mobile gas phase. youtube.com

For the analysis of nitroaromatic compounds, specific GC methods have been developed, such as EPA Method 8091, which provides conditions for detecting nitroaromatics at low concentrations. epa.gov When analyzing a compound like this compound, the choice of detector is crucial. A Flame Ionization Detector (FID) offers general-purpose carbon-based compound detection, while more selective detectors can provide enhanced sensitivity and specificity. researchgate.netresearchgate.net For instance, a Nitrogen-Phosphorus Detector (NPD) is highly sensitive to nitrogen-containing compounds, and an Electron Capture Detector (ECD) is sensitive to electronegative groups like the nitro group. epa.govresearchgate.net

However, the high reactivity of the isocyanate group can pose a challenge for direct GC analysis, potentially requiring derivatization to form a more stable, less reactive compound. nih.gov An indirect GC method can be employed where the isocyanate is reacted with an excess of a reagent like di-n-butylamine, and the unreacted amine is then quantified. nih.gov This approach provides a precise determination of the isocyanate content. nih.gov

Table 1: Typical GC Parameters for Analysis of Related Compounds

| Parameter | Condition for Nitroaromatics (based on EPA 8091) epa.gov | Condition for Isocyanate Derivatives researchgate.net |

|---|---|---|

| Column Type | DB-5 (fused silica (B1680970) capillary) or equivalent | Capillary column (e.g., dimethylpolysiloxane) chromforum.org |

| Carrier Gas | Helium or Nitrogen | Helium chromforum.org |

| Injector Temperature | ~250°C researchgate.net | Variable, optimized to prevent degradation |

| Oven Program | Temperature programmed for optimal separation | Isothermal or temperature programmed |

| Detector | Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD) | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex chemical mixtures. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide both separation of components and their structural identification, making them invaluable for the analysis of this compound. chemijournal.comresearchgate.netnih.gov

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. nih.gov For a given sample, GC separates the volatile components, which are then introduced into the mass spectrometer. researchgate.net The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component that acts as a chemical fingerprint. researchgate.net This allows for the definitive identification of not only the target compound but also any volatile impurities, even at trace levels. nih.gov For the analysis to be successful, the compound must be sufficiently volatile and thermally stable. chemijournal.com Given the reactivity of isocyanates, derivatization may be necessary prior to GC-MS analysis to ensure the integrity of the analyte. researchgate.net

LC-MS is a complementary technique that separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase. humanjournals.com It is particularly advantageous for compounds that are not suitable for GC due to low volatility or thermal instability. nih.gov LC-MS combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry. humanjournals.com This technique is widely used for the identification and purity assessment of a broad range of compounds, from non-polar to polar molecules. chemijournal.com For isocyanates, which are often analyzed following derivatization, LC-MS can separate the resulting urea (B33335) derivatives and provide mass spectral data to confirm their identity and quantify the original isocyanate. diva-portal.orgepa.gov

Table 2: Comparison of GC-MS and LC-MS for Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Analytes | Volatile and thermally stable compounds chemijournal.com | Wide range of compounds, including non-volatile and thermally labile chemijournal.comnih.gov |

| Sample Preparation | Often requires derivatization for polar or reactive groups (like -NCO) nih.govresearchgate.net | Derivatization can be used to improve ionization; samples dissolved in a suitable solvent epa.gov |

| Separation Principle | Partitioning between a gas mobile phase and a liquid/solid stationary phase youtube.com | Partitioning between a liquid mobile phase and a solid stationary phase humanjournals.com |

| Key Advantage | Excellent separation for volatile compounds; extensive mass spectral libraries for identification | Broad applicability; suitable for a wider range of compound polarities and molecular weights |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a new compound with properties that are better suited for a specific analytical technique. researchgate.net For isocyanates like this compound, this strategy is frequently employed to overcome challenges associated with their high reactivity, which can complicate chromatographic analysis. nih.govrsc.org The process typically involves reacting the highly reactive isocyanate (-NCO) group with a derivatizing reagent to form a stable, easily detectable derivative, such as a urea. researchgate.netcdc.gov This enhances analytical performance by improving thermal stability for GC analysis and enhancing detectability for both GC and LC. nih.govepa.gov

Pre-column and Post-column Derivatization Approaches

Derivatization can be performed either before the sample is introduced into the chromatographic column (pre-column) or after the separation has occurred but before detection (post-column).

Pre-column derivatization is the more common approach for isocyanate analysis. researchgate.net In this method, the derivatizing reagent is added to the sample before injection into the chromatograph. epa.govepa.gov The reaction is typically allowed to proceed to completion to ensure quantitative conversion of the analyte. This approach offers flexibility in reaction conditions (e.g., solvent, time, temperature) and allows for the removal of excess reagent or by-products before analysis, preventing potential interference. researchgate.net For isocyanates, reagents like 1-(2-methoxyphenyl)piperazine (B120316) (MPP) or di-n-butylamine (DBA) are often used to form stable urea derivatives that can be readily analyzed by HPLC or LC-MS. diva-portal.orgresearchgate.net

Post-column derivatization involves adding the derivatizing reagent to the column eluent after the analytes have been separated. The reaction occurs in a reactor placed between the column and the detector. This technique is advantageous when the analyte is difficult to separate from the derivatizing reagent or when the derivatives are unstable. researchgate.net For example, in some isocyanate analyses using HPLC, a post-column reagent can be added to enhance the fluorescence response of the derivatives just before they enter the fluorescence detector, thereby increasing sensitivity. cdc.gov

Development of Novel Derivatizing Reagents Specific to Isocyanates and Nitroaromatics

For isocyanates, research has focused on creating reagents that produce derivatives with high molar absorptivity for UV detection or high quantum yield for fluorescence detection. nih.govsigmaaldrich.com One such novel reagent is 1-(9-anthracenylmethyl)piperazine (MAP). nih.gov MAP was developed to react rapidly with isocyanate groups to form highly fluorescent and UV-active derivatives. nih.govsigmaaldrich.com Studies comparing MAP to established reagents like 1-(2-methoxyphenyl)piperazine (MOPP) and 9-(methylaminomethyl)anthracene (B57991) (MAMA) have shown its favorable performance, making it a promising candidate for determining total isocyanate groups in various samples. nih.gov

Another innovative approach involves using reagents that enhance ionization for mass spectrometry. For instance, p-toluenesulfonyl isocyanate has been used as a derivatizing reagent for hydroxyl compounds. nih.gov It reacts quickly to introduce a sulfonylcarbamic ester moiety that is easily ionizable, significantly improving sensitivity in negative electrospray ionization LC-MS. nih.gov While this specific reagent targets hydroxyl groups, the principle of designing reagents to enhance MS detection is directly applicable to the development of new reagents for other functional groups, including the amine precursors to isocyanates or potential hydrolysis products.

Table 3: Comparison of Derivatizing Reagents for Isocyanates

| Reagent | Abbreviation | Derivative Formed | Key Features | Reference |

|---|---|---|---|---|

| 1-(2-Methoxyphenyl)piperazine | MOPP | Urea | Forms stable derivatives suitable for LC-UV/MS analysis. researchgate.net | researchgate.netnih.gov |

| Di-n-butylamine | DBA | Urea | Used in indirect GC methods and for LC-MS analysis. nih.govdiva-portal.org | nih.govdiva-portal.org |

| 9-(Methylaminomethyl)anthracene | MAMA | Urea | Produces highly fluorescent derivatives for sensitive detection. cdc.gov | cdc.govnih.gov |

| 1-(9-Anthracenylmethyl)piperazine | MAP | Urea | Novel reagent with high reactivity and produces derivatives with strong UV and fluorescence responses. nih.govsigmaaldrich.com | nih.govsigmaaldrich.com |

Q & A

Q. What are the optimal synthetic routes for 2-Isocyanato-1-methoxy-4-nitrobenzene, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis of this compound typically involves introducing the isocyanato group (-NCO) to a methoxy-nitrobenzene precursor. A common approach is the reaction of 2-methoxy-4-nitroaniline with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Key steps include:

- Temperature Control : Maintain temperatures between 0–5°C during the addition of phosgene to prevent side reactions.

- Solvent Selection : Use inert solvents like dichloromethane or tetrahydrofuran to stabilize intermediates.

- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) improves purity.

Yield optimization requires strict exclusion of moisture and catalytic use of bases (e.g., triethylamine) to neutralize HCl byproducts. Confirming intermediate structures via H NMR before proceeding to the final step minimizes wasted resources .

Q. How should researchers handle and store this compound to maintain stability during experiments?

Methodological Answer: This compound is moisture-sensitive and prone to hydrolysis. Critical handling protocols include:

- Storage : Store under inert gas (argon/nitrogen) at –20°C in airtight, amber glass vials to prevent photodegradation.

- Stability Range : Stable in pH 5–9 aqueous solutions; avoid prolonged exposure to acidic/basic conditions.

- Safety Measures : Use gloveboxes for transfers, and install local exhaust ventilation to avoid inhalation of vapors.

| Property | Value | Source |

|---|---|---|

| Melting Point | 112–115°C | |

| Density | 1.33 g/cm³ | |

| Recommended Solvents | DCM, THF, ethyl acetate |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

Methodological Answer: Contradictions in NMR or IR data often arise from impurities or tautomeric forms. A multi-technique approach is essential:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures and confirm bond angles/distances .

- Cross-Validation : Compare C NMR with computational predictions (DFT calculations) to verify assignments.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and detects trace impurities.

For IR, the isocyanato group’s characteristic asymmetric stretch (2270–2240 cm⁻¹) must be isolated from nitro group interference by deconvoluting overlapping peaks .

Q. What experimental strategies are effective for studying the reactivity of the isocyanato group in cycloaddition reactions under varying catalytic conditions?

Methodological Answer: The isocyanato group participates in [2+2] and [4+1] cycloadditions, but catalytic selectivity depends on:

- Metal Coordination : Screen transition metals (e.g., Cu(I), Pd(0)) to stabilize transition states.

- Solvent Polarity : Polar aprotic solvents (DMF, acetonitrile) enhance electrophilicity of -NCO.

- Kinetic Profiling : Use in situ FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates.

For example, Cu(I)-catalyzed cycloadditions with alkynes yield indole derivatives, while Pd(0) systems favor nitrile oxide formations. Parallel microscale reactions (e.g., 24-well plate setups) enable rapid screening of catalytic conditions .

Q. How can researchers address discrepancies in biological activity data for this compound derivatives across studies?

Methodological Answer: Discrepancies in bioactivity (e.g., anticancer potency) often stem from structural modifications or assay variability. Robust strategies include:

- SAR Studies : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) to isolate pharmacophores.

- Standardized Assays : Use cell lines with consistent passage numbers and validate cytotoxicity via MTT and apoptosis assays.

- Metabolic Stability Testing : Compare hepatic microsomal degradation rates to account for metabolite interference.

For example, nitro group reduction to amine derivatives may enhance or diminish activity, requiring LC-MS to track metabolic pathways .

Q. What computational methods are reliable for predicting the electronic properties of this compound in materials science applications?

Methodological Answer: Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets accurately predicts:

- Frontier Molecular Orbitals (FMOs) : Identify HOMO-LUMO gaps to assess charge transport in organic semiconductors.

- Electrostatic Potential Maps : Visualize nucleophilic/electrophilic sites for doping or polymer functionalization.

- Thermodynamic Stability : Compare Gibbs free energy of tautomers to determine dominant conformers.

Validate computational results with experimental UV-Vis and cyclic voltammetry data. Software like Gaussian or ORCA is recommended for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.